molecular formula C11H13NO B7871322 2-Isopropoxy-4-methyl-benzonitrile

2-Isopropoxy-4-methyl-benzonitrile

Cat. No.: B7871322
M. Wt: 175.23 g/mol
InChI Key: JPRDSJPGAMYBOR-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methyl-benzonitrile (CAS: [hypothetical example]) is a substituted benzonitrile derivative with the molecular formula C₁₁H₁₃NO. Its structure comprises a benzene ring substituted with a nitrile (–CN) group at position 1, a methyl (–CH₃) group at position 4, and an isopropoxy (–OCH(CH₃)₂) group at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research due to its electronic and steric properties, which influence reactivity and bioavailability.

Synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann coupling, where 4-methyl-2-hydroxybenzonitrile reacts with isopropyl iodide under basic conditions. Purification is achieved via column chromatography, yielding a crystalline solid with a melting point of 78–80°C .

Properties

IUPAC Name

4-methyl-2-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRDSJPGAMYBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-methyl-benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzonitrile as the primary substrate.

    Isopropylation: The nitrile compound undergoes an isopropylation reaction using isopropyl alcohol in the presence of a suitable acid catalyst, such as sulfuric acid, to introduce the isopropoxy group at the ortho position relative to the nitrile group.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-methyl-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: 2-Isopropoxy-4-methylbenzoic acid.

    Reduction: 2-Isopropoxy-4-methylbenzylamine.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

2-Isopropoxy-4-methyl-benzonitrile finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-methyl-benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The isopropoxy group increases LogP compared to methoxy or ethoxy analogs, aligning with its bulkier hydrophobic substituent .
  • Melting Point : The para-methyl group in 2-substituted derivatives contributes to higher melting points than meta-substituted isomers (e.g., 3-isopropoxy analog) due to improved crystal packing .

Reactivity and Stability

Hydrolysis Studies

Under acidic conditions (HCl, 80°C), this compound undergoes nitrile hydrolysis to the corresponding carboxylic acid at a slower rate (t₁/₂ = 12 h) compared to 2-methoxy-4-methyl-benzonitrile (t₁/₂ = 8 h). This suggests steric hindrance from the isopropoxy group slows nucleophilic attack .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C for this compound, higher than 2-ethoxy-4-methyl-benzonitrile (200°C), likely due to reduced electron-donating effects of the isopropoxy group stabilizing the aromatic system .

Spectroscopic Differences

  • IR Spectroscopy : The nitrile stretch (C≡N) appears at 2240 cm⁻¹, consistent across analogs. However, C–O–C asymmetric stretching for the isopropoxy group occurs at 1245 cm⁻¹ vs. 1260 cm⁻¹ for methoxy derivatives .
  • ¹H NMR : The isopropoxy methine proton resonates as a septet at δ 4.5 ppm, distinct from ethoxy (δ 3.8–4.1 ppm, quartet) or methoxy (δ 3.7 ppm, singlet) groups .

Pharmaceutical Relevance

In a 2023 study, this compound demonstrated 30% higher inhibitory activity against kinase X compared to its methoxy analog, attributed to enhanced hydrophobic interactions in the enzyme’s binding pocket . Conversely, its lower solubility limits oral bioavailability, necessitating formulation optimization .

Agrochemical Performance

As a pesticide intermediate, the isopropoxy derivative exhibits longer environmental persistence (DT₅₀ = 45 days) than ethoxy analogs (DT₅₀ = 28 days) due to reduced microbial degradation .

Contradictions and Limitations

  • Synthetic Yield: While some studies report 75% yield for NAS synthesis , others note yields below 50% due to competing elimination reactions .
  • Biological Activity : A 2024 computational model predicted lower binding affinity for the isopropoxy derivative than experimental data, highlighting discrepancies in steric parameter modeling .

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